N-(2-hydroxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(21,12-7-4-3-5-8-12)11-17-14(19)13-9-6-10-18(2)15(13)20/h3-10,21H,11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISNBWRBSIOGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-2-phenylpropylamine with a suitable dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-hydroxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cardiovascular disorders and neurological conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic outcomes.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound shares the 2-oxo-1,2-dihydropyridine-3-carboxamide core with several analogs but differs in substituent patterns:
Key Observations :
- The hydroxy group in the target compound may enhance solubility compared to halogenated analogs (e.g., bromine in ), but it could also increase metabolic susceptibility.
- 1-Position substituents (methyl vs. phenyl) influence steric bulk; phenyl groups (as in ) may enhance π-stacking but reduce conformational flexibility.
- Heteroaromatic substituents (e.g., benzothiazole in ) are associated with cannabinoid receptor type 2 (CB2) agonist activity, suggesting that the target compound’s hydroxy-phenylpropyl group might modulate receptor affinity differently.
Physicochemical and Crystallographic Properties
- Planarity and Hydrogen Bonding : The N-(3-bromo-2-methylphenyl) derivative exhibits a near-planar conformation (dihedral angle: 8.38°) due to π-conjugation, with N–H⋯O hydrogen bonds forming centrosymmetric dimers . The target compound’s hydroxy-phenylpropyl group may disrupt planarity, altering crystal packing and solubility.
- Lipophilicity : Cyclopropylethyl () and bromine () substituents increase lipophilicity, whereas hydroxy groups enhance hydrophilicity.
Biological Activity
N-(2-hydroxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core with a carboxamide functional group and a hydroxyl substituent, which contribute to its biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Calcium Channel Modulation : The dihydropyridine structure is known to interact with calcium channels, potentially modulating calcium influx in cells, which is crucial for neurotransmission and muscle contraction.
- Antioxidant Activity : The hydroxyl group may contribute to its ability to scavenge free radicals, thereby providing neuroprotective effects.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| A549 (Lung) | 8.0 | |
| HepG2 (Liver) | 10.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies indicate that it can reduce oxidative stress in neuronal cells, potentially mitigating damage in conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies
- In Vitro Study on MCF-7 Cells : A study examined the effect of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
- Neuroprotection in Animal Models : In an animal model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield and purity?
The synthesis typically involves multi-step organic reactions, including cyclization, amide coupling, and functional group modifications. Key steps include:
- Cyclization : Formation of the dihydropyridinone core via acid-catalyzed cyclization of β-ketoester precursors (e.g., using H₂SO₄ or p-toluenesulfonic acid under reflux) .
- Amide Coupling : Reaction of the carboxylic acid intermediate with 2-hydroxy-2-phenylpropylamine using coupling agents like EDCI/HOBt in dichloromethane .
- Purification : Column chromatography or recrystallization from methanol/water mixtures to achieve >95% purity .
Q. Critical Conditions :
Q. Which spectroscopic and crystallographic methods confirm structural integrity?
Q. What physicochemical properties influence experimental handling?
- Solubility : Limited solubility in water; use DMSO or ethanol for biological assays .
- Thermal Stability : Decomposes above 200°C; store at –20°C under inert gas .
- Reactivity : Susceptible to hydrolysis under acidic/basic conditions; avoid aqueous media during synthesis .
Advanced Research Questions
Q. How to resolve contradictions between computational bioactivity predictions and empirical data?
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., cytochrome P450 enzymes). Adjust force fields to account for solvent effects .
- In Vitro Validation : Compare IC₅₀ values from enzyme inhibition assays (e.g., fluorogenic substrates for P450) with docking scores .
- Troubleshooting : Re-evaluate protonation states or tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) in simulations .
Q. What strategies improve compound stability in pharmacological assays?
- pH Control : Use buffered solutions (pH 7.4) to prevent hydrolysis of the amide bond .
- Antioxidants : Add 0.1% BHT to lipid-rich media to inhibit oxidative degradation .
- Lyophilization : Stabilize the compound in lyophilized form for long-term storage .
Q. How to determine binding kinetics with enzyme targets?
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a CM5 chip; measure association/dissociation rates at varying compound concentrations (KD range: 10⁻⁶–10⁻⁹ M) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding; fit data to a one-site model using MicroCal PEAQ-ITC software .
Q. How to address low reproducibility in multi-step synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
